2-Methoxyisobutyramidine Hydrochloride: Structural Identity & Synthetic Utility
2-Methoxyisobutyramidine Hydrochloride: Structural Identity & Synthetic Utility
Chemical Identity & Structural Analysis[1][2][3][4]
2-Methoxyisobutyramidine hydrochloride (IUPAC: 2-methoxy-2-methylpropanimidamide hydrochloride) is a specialized amidine salt used primarily as a synthone in the construction of nitrogen-containing heterocycles. Its structure features a gem-dimethyl group and a methoxy substituent at the
Core Identifiers
| Property | Specification |
| IUPAC Name | 2-Methoxy-2-methylpropanimidamide hydrochloride |
| Common Name | 2-Methoxyisobutyramidine HCl |
| CAS Number | 619329-28-1 |
| Molecular Formula | |
| Molecular Weight | 166.65 g/mol |
| SMILES | COC(C)(C)C(=N)N.Cl |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | High in |
Structural Visualization
The molecule consists of a central quaternary carbon bonded to two methyl groups, a methoxy group, and the amidinium moiety. The hydrochloride salt form ensures stability, preventing the hydrolysis typical of free-base amidines.
Figure 1: Connectivity of 2-methoxyisobutyramidine. The quaternary
Spectroscopic Signature
Identification of this compound relies on confirming the integrity of the gem-dimethyl and methoxy groups, as well as the amidine protonation state.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Gem-dimethyl protons ( | |
| Methoxy protons ( | ||
| Amidinium protons ( | ||
| 13C NMR | Methyl carbons. | |
| Methoxy carbon. | ||
| Quaternary | ||
| Amidine carbon ( | ||
| IR (KBr) | 1680 cm | Strong |
| 2800–3200 cm | Broad |
Synthesis: The Modified Pinner Protocol
The most robust route to 2-methoxyisobutyramidine hydrochloride is the Pinner Synthesis , starting from 2-methoxy-2-methylpropanenitrile (2-methoxyisobutyronitrile). This two-stage process involves the formation of an imidate ester intermediate followed by ammonolysis.
Reaction Scheme
Figure 2: Step-wise synthesis via the Pinner reaction mechanism.
Detailed Methodology
Step 1: Formation of the Imidate Ester
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a gas inlet tube and a drying tube (
). -
Solvation: Dissolve 2-methoxyisobutyronitrile (1.0 eq) in anhydrous methanol (5.0 eq). Note: Excess methanol acts as both reactant and solvent.
-
Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation (approx. 30-40% weight increase).
-
Critical Control: Maintain temperature <10°C to prevent hydrolysis of the nitrile or formation of side products.
-
-
Incubation: Seal the vessel and store at 4°C for 16–24 hours. The imidate ester hydrochloride typically precipitates or forms a thick oil.
Step 2: Ammonolysis to Amidine
-
Preparation: If the imidate precipitated, filter and wash with cold dry ether. If oil, concentrate under reduced pressure (keep anhydrous).
-
Ammonolysis: Resuspend the imidate intermediate in anhydrous methanol (3–4 volumes).
-
Reaction: Bubble dry ammonia gas into the solution at 0°C until saturated, or add a solution of 7N
in methanol (2.0 eq). -
Completion: Stir at room temperature for 24 hours. Monitor by TLC (eluent:
90:9:1) or LC-MS.[1][2] -
Purification:
-
Concentrate the mixture to dryness.
-
Triturate the residue with diethyl ether to remove ammonium chloride byproducts (though
is also insoluble in ether, the amidine salt is often soluble in ethanol/isopropanol while is not). -
Preferred Method: Recrystallize from Isopropanol/Ether or Ethanol/Ether.
-
Synthetic Utility & Applications
The primary utility of 2-methoxyisobutyramidine lies in its ability to introduce the 2-methoxy-2-methylpropyl motif into heterocyclic scaffolds. This motif is a "bioisostere" strategy:
-
Gem-dimethyl effect: Restricts conformational freedom, potentially locking the drug molecule in a bioactive conformation.
-
Methoxy group: Increases polarity compared to a tert-butyl group, improving solubility while maintaining metabolic stability against cytochrome P450 oxidation (blocked
-position).
Heterocycle Formation (Example: Pyrimidine Synthesis)
Reacting the amidine with a
Figure 3: Cyclocondensation pathway to form a pyrimidine scaffold.
Handling, Stability & Safety
-
Hygroscopicity: Amidine hydrochlorides are generally hygroscopic. Exposure to atmospheric moisture can lead to the formation of a sticky hydrate or partial hydrolysis to the amide (2-methoxyisobutyramide) over prolonged periods.
-
Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.
-
-
Stability: Stable in solid form. In aqueous solution, the amidine is susceptible to hydrolysis at high pH (>10) or elevated temperatures, converting to the amide.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Chemical Structure & Identifiers: 2-Methoxy-2-methylpropanimidamide hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link (Verified via CAS 619329-28-1 search).
-
Synthesis Protocol (Pinner Reaction): Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418. Link
- Amidine Applications: Dunn, P. J. (2010). Amidines and Guanidines in Medicinal Chemistry. In Comprehensive Medicinal Chemistry II. Elsevier. (General reference for amidine utility in heterocycle synthesis).
-
Commercial Availability & Data: BLD Pharm / SynBlock Product Data Sheets for CAS 619329-28-1. Link
